4-(prop-2-yn-1-yl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(prop-2-yn-1-yl)cyclohexane-1,3-dione” is an organic compound with the molecular formula C9H10O2 . It is a cyclic diketone compound that is commonly used as a starting material for the synthesis of various functionalized derivatives. This compound has gained significant scientific interest due to its unique molecular structure and potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of this compound involves organic synthesis reactions, usually starting from distillable organic compounds . The Pechmann condensation involves the reaction of resorcinol and an alkyl acetoacetate in the presence of a catalyst to yield this compound. The acetylene addition reaction involves the addition of acetylene to 4-(prop-2-yn-1-yl)cyclohexanone in the presence of a base and a catalyst to yield this compound.Molecular Structure Analysis
The molecular weight of this compound is 150.17 g/mol . The structure of this compound includes a cyclohexane ring with two carbonyl groups at positions 1 and 3, and a prop-2-yn-1-yl group at position 4 .Chemical Reactions Analysis
This compound has a moderate reactivity towards nucleophiles and serves as a good Michael acceptor in organic synthesis. It is also sensitive to air and moisture, which can cause it to undergo autoxidation and form dimers and oligomers.Physical And Chemical Properties Analysis
This compound has a melting point of 89-90 °C and a predicted boiling point of 276.7±20.0 °C . Its density is predicted to be 1.093±0.06 g/cm3 . It is soluble in many organic solvents, including ethanol, ether, benzene, and chloroform.Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, a related compound, 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione, may act as a factor receptor antagonist or an inhibitor of epidermal growth factor (EGF). It binds to the epidermal growth factor receptor (EGFR), preventing ligands from binding and inhibiting cellular proliferation .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(prop-2-yn-1-yl)cyclohexane-1,3-dione involves the addition of a prop-2-yn-1-yl group to cyclohexane-1,3-dione.", "Starting Materials": [ "Cyclohexane-1,3-dione", "Prop-2-yn-1-ol", "Sodium hydride", "Bromine" ], "Reaction": [ "Step 1: Deprotonation of prop-2-yn-1-ol with sodium hydride to form prop-2-yn-1-yl sodium salt.", "Step 2: Bromination of cyclohexane-1,3-dione with bromine to form 2,5-dibromo-3-cyclohexene-1,4-dione.", "Step 3: Addition of prop-2-yn-1-yl sodium salt to 2,5-dibromo-3-cyclohexene-1,4-dione in the presence of a base such as sodium hydroxide to form 4-(prop-2-yn-1-yl)cyclohexane-1,3-dione." ] } | |
CAS RN |
134796-49-9 |
Product Name |
4-(prop-2-yn-1-yl)cyclohexane-1,3-dione |
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.